molecular formula C6H11NO3 B068995 2,3-Dimethyl-2-(1-nitroethyl)oxirane CAS No. 169215-06-9

2,3-Dimethyl-2-(1-nitroethyl)oxirane

Cat. No.: B068995
CAS No.: 169215-06-9
M. Wt: 145.16 g/mol
InChI Key: FBAWSDGMCJIEOQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(1-nitroethyl)oxirane is a specialized organic compound that features both an oxirane (epoxide) ring and a nitroalkyl functional group. This structure makes it a valuable synthetic intermediate for researchers, particularly in organic synthesis and medicinal chemistry. The strained epoxide ring is highly susceptible to ring-opening reactions by various nucleophiles, enabling the stereospecific formation of more complex molecules. Concurrently, the nitro group can serve as a precursor to other functionalities, such as amines, or act as an electron-withdrawing group to influence the reactivity of the compound. Researchers can leverage this bifunctional reagent in the exploration of new reaction methodologies, the synthesis of natural product analogs, or the development of novel pharmacologically active compounds. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

169215-06-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dimethyl-2-(1-nitroethyl)oxirane

InChI

InChI=1S/C6H11NO3/c1-4(7(8)9)6(3)5(2)10-6/h4-5H,1-3H3

InChI Key

FBAWSDGMCJIEOQ-UHFFFAOYSA-N

SMILES

CC1C(O1)(C)C(C)[N+](=O)[O-]

Canonical SMILES

CC1C(O1)(C)C(C)[N+](=O)[O-]

Synonyms

Pentitol, 3,4-anhydro-1,2,5-trideoxy-3-C-methyl-2-nitro- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate for Synthesis
2,3-Dimethyl-2-(1-nitroethyl)oxirane serves as a valuable intermediate in the synthesis of various organic compounds. Its epoxide structure allows for nucleophilic ring-opening reactions, which can lead to the formation of alcohols and other functional groups. This property is particularly useful in synthesizing complex molecules in pharmaceutical chemistry.

Case Studies

  • Synthesis of Nitroalkanes : The compound can be utilized to synthesize nitroalkanes through nucleophilic attack by amines or other nucleophiles on the epoxide ring. This reaction pathway has been documented in several studies focusing on the development of nitro-containing pharmaceuticals.
  • Functionalization Reactions : Researchers have explored the use of this compound in functionalization reactions that yield valuable derivatives for further chemical transformations.

Pharmaceutical Applications

Potential Drug Candidate
Due to its unique chemical structure, this compound has been investigated as a potential drug candidate. Its ability to undergo metabolic transformations makes it an interesting subject for studies aimed at discovering new therapeutic agents.

Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibiotics.
  • Cytotoxicity Studies : Research has also focused on evaluating the cytotoxic effects of compounds derived from this compound against various cancer cell lines, suggesting potential applications in oncology.

Polymer Chemistry

Monomer for Polymerization Processes
The compound can be used as a monomer in polymerization processes to create novel polymer materials with specific properties. Its epoxide functionality allows for ring-opening polymerization, leading to the formation of polyethers or polyesters.

Applications in Material Science

  • Coatings and Adhesives : Polymers derived from this compound are being studied for their use in coatings and adhesives due to their enhanced mechanical properties and chemical resistance.
  • Biomedical Materials : The biocompatibility of polymers synthesized from this compound opens avenues for applications in biomedical devices and drug delivery systems.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Pharmaceutical ResearchPotential drug candidate with antimicrobial and cytotoxic properties
Polymer ChemistryMonomer for creating advanced polymers used in coatings and biomedical materials

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

Structural and Functional Group Analysis

The table below compares 2,3-dimethyl-2-(1-nitroethyl)oxirane with structurally analogous epoxides, highlighting substituent effects on properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications Source
This compound C₇H₁₁NO₃ 159.18 (calc.) 2,3-dimethyl, 1-nitroethyl High reactivity for ring-opening (Hypothetical)
2,3-Dimethyl-2-(4-(trifluoromethyl)phenyl)oxirane C₁₁H₁₁F₃O 216.20 2,3-dimethyl, 4-trifluoromethylphenyl Catalytic deuteration
2,3-Dimethyl-2-(naphthalen-2-yl)oxirane C₁₅H₁₆O 212.29 2,3-dimethyl, naphthyl Synthetic intermediate
(2S,3R)-2,3-Dimethyl-2-(p-tolyl)oxirane C₁₁H₁₄O 162.23 2,3-dimethyl, p-tolyl Stereoselective synthesis
2-[(4-Nitrophenoxy)methyl]oxirane C₁₀H₁₁NO₄ 209.20 4-nitrophenoxymethyl Nitroaromatic-functionalized epoxide

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound and the trifluoromethyl group in the phenyl-substituted analog enhance electrophilicity, accelerating ring-opening reactions compared to alkyl- or aryl-substituted epoxides.
  • Steric Effects : Bulky substituents (e.g., naphthyl, p-tolyl) reduce accessibility to the epoxide ring, slowing reactions but improving regioselectivity in catalysis .
  • Stereochemistry : Chiral epoxides like (2S,3R)-2,3-dimethyl-2-(p-tolyl)oxirane are valuable in asymmetric synthesis, where stereochemical integrity is retained during transformations .
Reactivity Trends
  • Ring-Opening Reactions: Nitro- and trifluoromethyl-substituted epoxides undergo rapid nucleophilic attack (e.g., by amines, thiols) due to enhanced electrophilicity. For example, titanocene(III)-catalyzed deuteration of epoxides demonstrates regioselective deuterium incorporation at the more substituted carbon .
  • Thermal Stability : Aryl-substituted epoxides (e.g., naphthyl derivatives) exhibit greater thermal stability than nitroalkyl analogs, which may decompose exothermically under heat due to the nitro group’s destabilizing effects .

Research Findings and Methodologies

Spectroscopic Characterization
  • NMR Analysis : In oxirane analogs (e.g., compound 11 in ), downfield shifts in ¹³C NMR signals (e.g., δC 52.7–62.0 ppm) confirm the presence of strained epoxide carbons. HMBC correlations are critical for verifying substituent connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is routinely employed to confirm molecular formulas, as seen in the analysis of 2,3-dimethyl-2-(naphthalen-2-yl)oxirane (m/z 215.1430 [M–H•]⁺) .

Q & A

Q. What experimental methods are used to monitor the epoxidation reaction progress of 2,3-Dimethyl-2-(1-nitroethyl)oxirane?

  • Methodological Answer: The reaction progress can be monitored via oxirane oxygen content (OOC) analysis using titration (AOCS Cd 9-57 method) . Concurrently, Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) provides real-time tracking of epoxide formation, validated by high correlation (r² = 0.995) with chemical analysis . For time-resolved studies, plot OOC against reaction time to identify concurrent epoxidation and ring-opening reactions, as demonstrated in Figure 2 of , where OOC peaked at 0.81% before declining due to nucleophilic ring-opening .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical:
  • ¹H NMR identifies proton environments (e.g., nitroethyl and methyl groups). For example, distinct δ 4.29–5.46 ppm signals in analogous epoxides correlate with oxirane ring protons .
  • ¹³C NMR resolves carbon frameworks, such as quaternary carbons in the oxirane ring (e.g., ~68–74 ppm) .
    Elemental analysis validates empirical formulas (e.g., C 61.66%, H 8.47% in related compounds) .

Advanced Research Questions

Q. How can statistical optimization (e.g., Response Surface Methodology) improve the epoxidation yield of this compound?

  • Methodological Answer: Use Analysis of Variance (ANOVA) to evaluate the significance of variables (e.g., temperature, catalyst concentration). A regression model with high F-value (>3000) and low P-value (<0.0001) confirms variable impact on oxirane oxygen content . For example, linear terms (A, B, C) and quadratic terms (A², B²) in a central composite design optimize reaction conditions, achieving >96% alkene conversion . Validate models using R² (>0.99) and adjusted R² to avoid overfitting .

Q. How to address discrepancies between theoretical and experimental oxirane oxygen values during synthesis?

  • Methodological Answer: Theoretical OOC is calculated using Equation 2 (Otheo = [Iodine Value × 16 / 254]) . Discrepancies arise from side reactions (e.g., ring-opening by nucleophiles), which reduce experimental OOC below theoretical maxima (e.g., 3.37% vs. 0.81% in ) . Mitigate this by:
  • Kinetic studies : Monitor OOC over time to identify competing pathways .
  • Reagent purity : Ensure anhydrous conditions to minimize hydrolysis.
  • Statistical validation : Use ANOVA to distinguish systematic errors from random noise .

Q. What comparative reactivity insights can be drawn from structural analogs of this compound?

  • Methodological Answer: Compare with analogs like (2R)-2-(difluoromethyl)oxirane (enhanced stability due to fluorine) or 2,3-diphenyloxirane (steric effects from aryl groups) . Key methods:
  • Computational modeling : Calculate bond angles and electron density to predict ring-opening susceptibility.
  • Kinetic experiments : Measure reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions.
  • Thermal analysis : Assess stability via differential scanning calorimetry (DSC).

Q. How to design experiments resolving contradictory data in epoxide stability studies?

  • Methodological Answer: Apply iterative qualitative analysis ( ):
  • Triangulation : Cross-validate OOC data using FTIR-ATR, NMR, and titration .
  • Controlled variables : Isolate factors like humidity or catalyst loading to identify confounding variables.
  • Error propagation analysis : Quantify uncertainty in OOC measurements using standard deviation from triplicate trials .

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